molecular formula C15H16F3N3O2 B2397641 1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396868-16-8

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2397641
CAS RN: 1396868-16-8
M. Wt: 327.307
InChI Key: UARCBLMQXHEURH-UHFFFAOYSA-N
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Description

1-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Hydrogel Formation and Rheological Properties

One study explored the formation of hydrogels by certain urea derivatives, highlighting how the rheological properties and morphology of these gels can be tuned by varying the anionic components. This research demonstrates the utility of urea derivatives in designing materials with specific physical properties, which could be relevant to biomedical applications such as drug delivery systems (Lloyd & Steed, 2011).

Synthesis of Active Metabolites

Another study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor. This work underscores the significance of urea derivatives in the synthesis of biologically active compounds, potentially contributing to the development of new therapeutics (Chen et al., 2010).

Enzyme Inhibition Studies

Research on a series of urea derivatives revealed their potential as inhibitors of glycolic acid oxidase, with implications for treating conditions like hyperoxaluria. This study illustrates the therapeutic potential of urea derivatives in enzyme inhibition, which could be harnessed for treating various metabolic disorders (Rooney et al., 1983).

Chemical Synthesis Techniques

A method was demonstrated for synthesizing ureas from carboxylic acids via a Lossen rearrangement, showcasing the versatility of urea derivatives in chemical synthesis and their potential application in creating a variety of chemical compounds for research and industrial purposes (Thalluri et al., 2014).

Antimicrobial Activity

Another study synthesized N-substituted ureas and evaluated their antimicrobial activity, providing insight into the potential use of these compounds in developing new antimicrobials (Reddy et al., 2003).

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2/c1-21-7-3-6-12(21)13(22)9-19-14(23)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,13,22H,9H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARCBLMQXHEURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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